molecular formula C16H10F3NO2S B2585389 (E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 1025308-30-8

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No. B2585389
CAS RN: 1025308-30-8
M. Wt: 337.32
InChI Key: OMJDPQGMBJGAFN-XNTDXEJSSA-N
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Description

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, also known as SBTFPP, is a sulfonamide derivative which has been studied extensively for its potential use in a variety of scientific applications. SBTFPP is a versatile molecule which can be used as a catalyst, a reagent, a ligand, and a precursor for other molecules. It has been studied in a number of different areas, including organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Ionic Liquids and Phase Behavior

The study by Visak et al. (2014) focuses on the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including both aliphatic and aromatic compounds. This research provides insight into the solvent abilities of these ionic liquids, which could relate to applications involving (E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile in terms of solubility and phase behavior characteristics in different solvent systems. The effects of anion selection on solubility, particularly with aromatic compounds, highlight the relevance of understanding chemical interactions for potential applications in separation processes or as solvents in chemical syntheses (Visak et al., 2014).

Analytical Strategies for Benzene Exposure

Gonçalves et al. (2017) review analytical methodologies for determining S-phenylmercapturic acid, a specific metabolite of benzene, using chromatography and mass spectrometry. While directly not related to (E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, the analytical techniques discussed could be applicable for studying metabolic pathways or environmental degradation products of related compounds. This could provide a foundation for investigating the environmental impact or metabolic processing of similar chemicals (Gonçalves et al., 2017).

Propolis Chemical Components

Xu et al. (2009) explore the chemical composition of propolis, emphasizing the biological and pharmacological properties of its components, including aromatic compounds. While the research does not specifically mention (E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, the study of natural products like propolis and their complex mixtures of polyphenols and aromatic compounds can offer insights into potential pharmaceutical or cosmetic applications for similarly structured compounds (Xu et al., 2009).

Environmental Concentrations of Engineered Nanomaterials

Gottschalk et al. (2013) provide a review on the environmental concentrations of engineered nanomaterials, including those based on carbon structures and metal oxides. This review sheds light on the environmental fate and behavior of nanomaterials, which could parallel the environmental impact studies necessary for (E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, especially considering its potential uses in industrial applications and the need for environmental risk assessment (Gottschalk et al., 2013).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S/c17-16(18,19)13-6-4-5-12(9-13)10-15(11-20)23(21,22)14-7-2-1-3-8-14/h1-10H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJDPQGMBJGAFN-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

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